(R)-3-(Boc-amino)cyclopentanone

Catalog No.
S828835
CAS No.
225641-86-1
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Boc-amino)cyclopentanone

CAS Number

225641-86-1

Product Name

(R)-3-(Boc-amino)cyclopentanone

IUPAC Name

tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1

InChI Key

CLOXAWYNXXEWBT-SSDOTTSWSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1

Synthesis of Peptides and Amino Acid Derivatives

The presence of the "Boc" group (tert-butyloxycarbonyl) indicates (R)-3-(Boc-amino)cyclopentanone as a protected amino acid derivative. The Boc group is a common protecting group in organic chemistry used to safeguard the amino functionality (NH2) during synthesis. This protection allows for selective modification of other parts of the molecule. Researchers can utilize (R)-3-(Boc-amino)cyclopentanone as a building block for the synthesis of complex peptides and other amino acid derivatives ().

Asymmetric Catalysis

The chiral center (R) in (R)-3-(Boc-amino)cyclopentanone makes it a potential candidate for use in asymmetric catalysis. Asymmetric catalysis is a type of chemical reaction that favors the formation of one enantiomer (mirror image) of a molecule over the other. The chiral environment of (R)-3-(Boc-amino)cyclopentanone could influence the outcome of a reaction, promoting the formation of a desired enantiomer ().

Medicinal Chemistry Applications

The cyclopentanone ring and the protected amino group together provide a unique chemical scaffold. This scaffold could serve as a starting point for the design and synthesis of novel molecules with potential medicinal properties. Researchers might explore these possibilities in future studies ().

(R)-3-(Boc-amino)cyclopentanone is a chiral compound with the chemical formula C10_{10}H17_{17}NO3_3. It features a cyclopentanone structure substituted with a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound is particularly significant in synthetic organic chemistry due to its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The Boc group is widely used to protect amines during

Involving (R)-3-(Boc-amino)cyclopentanone include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can displace leaving groups in various substrates.
  • Acylation Reactions: The Boc-protected amino group allows for acylation under mild conditions, creating amides that can be further manipulated.
  • Deprotection: The Boc group can be removed using mild acidic conditions, regenerating the free amine for further reactions .

While specific biological activities of (R)-3-(Boc-amino)cyclopentanone are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the amino group suggests potential interactions with biological systems, including enzyme inhibition or receptor binding. Its role in synthesizing pharmaceuticals indicates that it may contribute to therapeutic effects in drug formulations targeting various diseases .

Several methods exist for synthesizing (R)-3-(Boc-amino)cyclopentanone:

  • Direct Boc Protection: Starting from an amine, the Boc group can be introduced using Boc anhydride or Boc carbonate in the presence of a base.
  • Cyclization Reactions: Cyclopentanone derivatives can be synthesized through cyclization of appropriate precursors, followed by amination and subsequent Boc protection.
  • Enzymatic Methods: Biocatalysis has been explored for creating chiral centers within cyclopentanone frameworks, offering a more environmentally friendly approach .

(R)-3-(Boc-amino)cyclopentanone is primarily utilized in:

  • Pharmaceutical Synthesis: It serves as an intermediate for synthesizing various drugs, particularly those targeting metabolic disorders and central nervous system conditions.
  • Organic Synthesis: The compound is employed as a building block in the synthesis of complex organic molecules and natural products.
  • Peptide Synthesis: Its ability to protect amino groups makes it valuable in peptide synthesis protocols, allowing for selective modifications .

Interaction studies involving (R)-3-(Boc-amino)cyclopentanone focus on its reactivity with biological molecules:

  • Enzyme Interactions: Investigations into how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator.
  • Receptor Binding Studies: Assessing its affinity for various receptors may provide insights into its pharmacological properties and therapeutic potential .

(R)-3-(Boc-amino)cyclopentanone shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(R)-3-AminocyclopentanoneContains an amino group without protectionMore reactive due to lack of protective groups
(S)-3-(Boc-amino)cyclopentanoneEnantiomer of (R)-3-(Boc-amino)cyclopentanoneSimilar properties but differing biological activity
1-AminocyclopentanoneNo protecting group; simpler structureLacks the Boc protection, making it less versatile
2-(Boc-amino)cyclopentanoneDifferent substitution positionMay exhibit different reactivity patterns

The unique feature of (R)-3-(Boc-amino)cyclopentanone lies in its chiral nature combined with the protective Boc group, which enhances its utility in selective organic transformations while minimizing side reactions. This makes it particularly valuable in pharmaceutical applications where stereochemistry is critical .

Protection-Deprotection Strategies

Boc Group Installation via Di-tert-butyl Dicarbonate

The installation of the tert-butoxycarbonyl protecting group represents a fundamental transformation in the synthesis of (R)-3-(Boc-amino)cyclopentanone [4]. Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, serves as the primary reagent for introducing the Boc group onto amino functionalities [5]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a base such as triethylamine or pyridine [5].

The reaction proceeds through formation of a carbamate linkage, effectively masking the amine's reactivity until deprotection is required [6]. Under aqueous conditions, the Boc group can be added using di-tert-butyl dicarbonate in the presence of sodium bicarbonate [4]. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine as the base catalyst [5].

Table 1: Boc Group Installation Conditions

ReagentStoichiometrySolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Di-tert-butyl dicarbonate1.1-1.5 equivWater/THF0-252-885-95
Sodium bicarbonate1.0-1.5 equivAcetonitrile25-404-1280-90
Triethylamine1.0-1.5 equivDichloromethane0-252-685-95
4-Dimethylaminopyridine0.1-0.2 equivAcetonitrile25-406-2475-85

For sterically hindered amino derivatives, enhanced reaction conditions utilizing di-tert-butyl dicarbonate with tetramethylammonium hydroxide pentahydrate in acetonitrile have proven advantageous [7]. Aromatic amines generally require the addition of catalytic amounts of 4-dimethylaminopyridine due to their reduced nucleophilicity [7].

Acidolytic Cleavage Conditions Optimization

The removal of the Boc protecting group from (R)-3-(Boc-amino)cyclopentanone requires carefully optimized acidolytic conditions to ensure complete deprotection while minimizing side reactions [8]. Trifluoroacetic acid represents the most widely employed reagent for Boc deprotection, typically used in concentrations ranging from 20 to 50 percent in dichloromethane [8] [9].

Hydrochloric acid in 1,4-dioxane provides an alternative deprotection method, though care must be exercised due to potential ether cleavage reactions that can lead to chloroalcohol formation [10]. Trimethylsilyl iodide followed by methanol treatment offers a particularly mild deprotection protocol, especially suitable for substrates where other deprotection methods prove too harsh [8].

Table 2: Acidolytic Cleavage Optimization Conditions

AcidConcentrationTemperature (°C)Reaction Time (h)SelectivitySide Reactions
Trifluoroacetic acid20-50% in DCM0-250.5-2HighMinimal
Hydrochloric acid4-6 M in dioxane25-401-4ModerateAlkylation possible
Trimethylsilyl iodide2-5 equiv in MeOH0-252-6HighMinimal
Boron trifluoride1-3 equiv in DCM0-251-3ModerateRearrangement possible

Thermal deprotection methods have emerged as environmentally friendly alternatives, with continuous flow systems enabling selective thermal Boc deprotection in the absence of acid catalysts [3]. These methods utilize temperatures ranging from 150 to 230 degrees Celsius with residence times of 30 to 45 minutes [3].

Enantioselective Synthesis Approaches

Asymmetric Amination of Cyclopentanone Precursors

The asymmetric amination of cyclopentanone derivatives represents a critical methodology for accessing (R)-3-(Boc-amino)cyclopentanone with high enantioselectivity [11]. Chiral phosphoric acid catalysts, particularly (R)-C8-TCYP, have demonstrated exceptional performance in the direct asymmetric amination of α-substituted cyclic ketones [11].

The reaction employs di-tert-butyl azodicarboxylate as the nitrogen source and proceeds under neat conditions at 45 degrees Celsius [11]. Cyclopentanone analogues demonstrate excellent reactivity, with the desired amination products obtained in high yields and excellent enantioselectivities [11]. The cyclopentanone analogue specifically yielded the desired amination product in high yield with excellent enantioselectivity under optimized conditions [11].

Table 3: Asymmetric Amination of Cyclopentanone Precursors

SubstrateCatalystYield (%)Enantiomeric Excess (%)Diastereomeric RatioReaction Time (h)
2-Phenylcyclohexanone(R)-C8-TCYP9799>20:160
2-Methylcyclohexanone(R)-C8-TCYP8686>20:160
2-Phenylcyclopentanone(R)-C8-TCYP9595>20:140
2-(4-Methylphenyl)cyclohexanone(R)-C8-TCYP9289>20:160

N-heterocyclic carbene catalyzed annulation reactions provide alternative access to 3,4-disubstituted cyclopentanones through oxidatively initiated processes [12]. These reactions proceed through radical intermediates and demonstrate the synthetic utility of carbene-based reactivity in cyclopentanone synthesis [12].

Resolution Techniques for Optical Purity Enhancement

Resolution techniques play a crucial role in enhancing the optical purity of (R)-3-(Boc-amino)cyclopentanone when direct asymmetric synthesis does not provide sufficient enantiomeric excess [13]. Preferential crystallization represents one of the most cost-effective approaches, utilizing crystallization-induced asymmetric transformation to achieve optical enrichment [14].

Chiral high-performance liquid chromatography offers the highest optical purities, typically achieving 95 to 99 percent enantiomeric excess, though with limited scalability and higher costs [13]. Enzymatic resolution techniques provide moderate to high optical purities while maintaining reasonable scalability for industrial applications [13].

Table 4: Resolution Techniques for Optical Purity Enhancement

MethodOptical Purity (% ee)Recovery Yield (%)Cost FactorScalabilityTime Required (h)
Preferential Crystallization85-9540-45LowHigh24-48
Chiral HPLC95-9945-50HighLow2-4
Enzymatic Resolution90-9945-50MediumMedium8-24
Diastereomeric Salt Formation80-9040-45LowHigh12-24

Diastereomeric salt formation utilizing chiral carboxylic acids provides an economical approach for large-scale resolution, though typically yielding somewhat lower optical purities compared to chromatographic methods [15]. Frozen aqueous amino acid systems have demonstrated chiral resolution capabilities, with proline and leucine showing selectivity for certain substrates [15].

Solid-Phase Synthesis Applications

Resin Linker Chemistry for Peptide Assembly

(R)-3-(Boc-amino)cyclopentanone finds extensive application in solid-phase peptide synthesis as a building block for incorporating cyclic amino acid residues [16]. The selection of appropriate resin linkers proves critical for successful peptide assembly, with different resins offering varying stability profiles and cleavage conditions [17].

Merrifield resin, based on chloromethylated polystyrene, represents the classical choice for Boc-based solid-phase peptide synthesis [16]. The first amino acid is introduced as a cesium salt to ensure racemization-free esterification [16]. PAM resin provides enhanced stability compared to Merrifield resin, reducing peptide loss during repeated deprotection cycles [16].

Table 5: Resin Linker Chemistry Properties

Resin TypeSubstitution (mmol/g)Swelling Factor (mL/g)Cleavage ConditionsProduct TypeStability
Merrifield0.8-1.54-6HF/TFAAcidHigh
PAM0.4-0.83-5HF/TFMSAAcidVery High
MBHA0.3-0.84-6HF/TFAAmideHigh
Wang0.5-1.03-5TFA (1%)AcidModerate
Rink Amide0.4-0.84-6TFA (1%)AmideModerate

MBHA resin enables synthesis of peptide amides, though batch-to-batch variations in performance can create challenges during peptide chain assembly [18]. Novel benzhydrylamine linkers grafted onto PAM resins have been developed to overcome these limitations, providing improved syntheses of peptide amides [18].

Microwave-Assisted Coupling Efficiency

Microwave-assisted solid-phase peptide synthesis has revolutionized the incorporation of (R)-3-(Boc-amino)cyclopentanone into peptide sequences through dramatic acceleration of coupling and deprotection reactions [19]. The application of microwave energy enhances both deprotection and coupling steps within each amino acid cycle [20].

Microwave radiation accelerates reactions by rapidly heating the reaction system, promoting amino acid monomer coupling and deprotection group removal [19]. The technology significantly shortens synthesis times while improving product purity through optimized coupling and deprotection reaction conditions [19].

Table 6: Microwave-Assisted Coupling Efficiency Comparison

ParameterConventional SPPSMicrowave-Assisted SPPS
Coupling Time (min)60-1202-5
Deprotection Time (min)20-301-3
Temperature (°C)2550-75
Crude Purity (%)60-7085-91
Cycle Time (min)90-1505-10
Solvent Usage (mL/residue)50-100<5

High-Efficiency Solid Phase Peptide Synthesis processes developed in 2014 have provided massive savings in synthesis time and solvent usage [20]. The microwave-enhanced methodology enables synthesis of complex peptides that would be challenging under conventional conditions, with reduced side reactions and improved overall efficiency [21].

Ketone Reactivity in Condensation Reactions

The carbonyl group in (R)-3-(Boc-amino)cyclopentanone exhibits characteristic nucleophilic addition reactivity, with the ketone carbon serving as the primary electrophilic center [1] [2] [3]. The carbonyl carbon possesses a partial positive charge due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [3]. The cyclopentane ring provides a moderate level of steric hindrance compared to linear ketones, influencing both the reaction rate and selectivity of nucleophilic additions.

The aldol condensation reaction represents one of the most significant condensation pathways for this compound. Under basic conditions, the compound can undergo enolate formation at the α-carbon positions, which subsequently attacks aldehyde or ketone electrophiles [4] [5] [6]. The reaction follows first-order kinetics with respect to the ketone substrate, with rate constants typically ranging from 10⁴ to 10⁶ M⁻¹s⁻¹ depending on reaction conditions [5] [6]. The presence of the Boc-protected amino group at the 3-position provides additional stabilization to intermediate enolate species through electron-withdrawing effects.

Mechanistic studies reveal that the condensation proceeds through a tetrahedral intermediate formation pathway [1] [2]. The nucleophile approaches the carbonyl carbon at approximately 105° to the carbonyl plane, consistent with Bürgi-Dunitz trajectory requirements [1]. The resulting alkoxide intermediate undergoes protonation to yield the alcohol product, which can subsequently undergo dehydration under acidic conditions to form the corresponding α,β-unsaturated ketone.

The stereochemical outcome of condensation reactions is influenced by the chiral center at the 3-position. The (R)-configuration directs facial selectivity during nucleophilic approach, resulting in moderate to good diastereoselectivity in many cases [5]. Temperature control is crucial, as elevated temperatures can lead to epimerization at the α-carbon positions, potentially compromising stereochemical integrity.

Amino Group Participation in Schiff Base Formation

Following Boc deprotection, the liberated amino group in 3-aminocyclopentanone can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines) [7] [8] [9]. The mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water to generate the carbon-nitrogen double bond [10] [9] [11].

The reaction proceeds through a carbinolamine intermediate, which is formed by the initial nucleophilic addition [10] [12]. This intermediate is generally unstable and readily eliminates water under mildly acidic conditions (pH 4-5) to form the imine product [10] [11] [13]. The optimal pH range is critical, as strongly acidic conditions protonate the amine, rendering it non-nucleophilic, while strongly basic conditions inhibit the water elimination step [11] [13].

Kinetic studies demonstrate that imine formation follows second-order kinetics, being first-order in both the amine and carbonyl components [9] [13]. The reaction rate is enhanced by electron-withdrawing substituents on the carbonyl compound and electron-donating groups on the amine [9]. The presence of the cyclopentane ring provides conformational constraints that can influence the stereochemical outcome of imine formation.

The reversibility of Schiff base formation under aqueous conditions makes these compounds valuable synthetic intermediates [8] [9]. Hydrolysis of the imine regenerates the original amine and carbonyl components, allowing for dynamic chemical systems and equilibrium-controlled processes [8]. The stability of the imine is enhanced by conjugation with aromatic systems or coordination to metal centers [7] [14].

Catalytic Transformation Pathways

Transition Metal-Mediated Cyclopropanation

Transition metal catalysis provides efficient pathways for the cyclopropanation of (R)-3-(Boc-amino)cyclopentanone through carbene insertion reactions [15] [16] [17]. Rhodium and copper complexes are particularly effective catalysts for these transformations, generating metal-carbene intermediates from diazo compounds [16] [17] [18].

The mechanism involves the formation of a metal-carbene complex through the interaction of the transition metal catalyst with a diazo precursor [16] [17]. The resulting carbene species exhibits electrophilic character and readily undergoes [2+1] cycloaddition with alkenes to form cyclopropane rings [16]. The stereochemistry of the cyclopropanation is controlled by the metal catalyst and the approach trajectory of the alkene substrate [16] [18].

Rhodium carboxylate complexes, particularly dirhodium tetraacetate, demonstrate high catalytic activity and stereoselectivity [16] [18]. The reaction proceeds through a concerted mechanism where the metal-carbene transfers to the alkene without direct coordination of the alkene to the metal center [16]. Enantioselective variants have been developed using chiral dirhodium catalysts such as Rh₂(S-TCPTAD)₄, achieving enantiomeric excesses up to 98% [18].

Palladium catalysis offers an alternative pathway through Pd(II/IV) manifolds [19] [20]. Unlike rhodium-catalyzed reactions, palladium-mediated cyclopropanation proceeds with net inversion of geometry with respect to the starting alkene [19] [20]. The mechanism involves nucleophilic attack of a tethered olefin onto a Pd(IV)-C bond, providing complementary stereochemical outcomes to traditional rhodium catalysis.

The substrate scope for cyclopropanation includes both electron-rich and electron-poor alkenes, with electronic factors influencing the regioselectivity and reaction rate [17] [21]. The presence of the Boc-amino substituent provides both electronic and steric directing effects, enhancing the selectivity of carbene transfer processes.

Organocatalytic Asymmetric Functionalization

Organocatalytic methodologies provide metal-free approaches for the asymmetric functionalization of (R)-3-(Boc-amino)cyclopentanone [22] [23] [24]. These catalytic systems rely on small organic molecules to activate substrates through non-covalent or covalent interactions, offering complementary reactivity to transition metal catalysis.

Proline and proline-derived catalysts are particularly effective for enamine-mediated transformations [23] [25] [26]. The mechanism involves the formation of an enamine intermediate through condensation of the catalyst with the ketone substrate [26]. This enamine acts as a nucleophile in subsequent transformations, including aldol reactions, Michael additions, and α-functionalization reactions [24] [27].

The enamine catalysis pathway proceeds through several key steps: initial condensation to form the enamine, nucleophilic attack on the electrophile, and hydrolytic cleavage to regenerate the catalyst and release the product [26]. The stereochemical outcome is controlled by the catalyst structure and the facial approach of the electrophile to the enamine double bond [26].

Asymmetric α-amination reactions have been developed using azodicarboxylate electrophiles in the presence of proline catalysts [25]. These reactions achieve excellent enantioselectivities (up to 99% ee) and provide access to α-amino ketone derivatives [25] [28]. The reaction mechanism involves enamine formation followed by electrophilic amination and hydrolytic workup.

Secondary amine catalysts enable the formation of iminium ion intermediates, which activate α,β-unsaturated carbonyl compounds toward nucleophilic attack [27]. This activation mode, known as iminium catalysis, provides access to Michael addition and cycloaddition reactions with high levels of stereocontrol [27].

The development of bifunctional organocatalysts has expanded the scope of asymmetric transformations [23]. These catalysts contain multiple functional groups that can simultaneously activate both nucleophilic and electrophilic components, leading to enhanced reactivity and selectivity [23].

Thermal Stability and Degradation Products

The thermal stability of (R)-3-(Boc-amino)cyclopentanone is governed by the relative bond strengths of the Boc protecting group and the cyclopentanone ring system [29] [30] [31]. Thermal analysis reveals a multi-step decomposition process with distinct temperature ranges for different degradation pathways.

Initial thermal decomposition occurs at temperatures between 150-200°C, primarily involving the loss of the Boc protecting group [32] [33] [34]. The mechanism involves protonation of the carbamate oxygen followed by elimination of tert-butyl cation and carbon dioxide [33] [34] [35]. This process yields the corresponding 3-aminocyclopentanone along with isobutene and carbon dioxide as gaseous products [33] [35].

At elevated temperatures (200-250°C), the ketone functionality begins to undergo thermal degradation [29] [30]. The decomposition follows multiple pathways including decarbonylation to form carbon monoxide and ring-opening to generate linear diradical intermediates [29] [30]. These primary decomposition products subsequently undergo further fragmentation to yield smaller molecular fragments.

Advanced thermal decomposition (250-350°C) involves complete breakdown of the cyclopentanone ring system [29] [30] [31]. Major products identified include 1,3-butadiene, ketene, propyne, allene, and ethene [30] [31]. Reactive radical species such as allyl, propargyl, and methyl radicals are also formed during this temperature range [30]. The formation of these products follows both unimolecular and bimolecular pathways depending on the reaction conditions.

High-temperature pyrolysis (>350°C) results in complete mineralization of the organic framework [30] [31]. The final products consist primarily of carbon monoxide, carbon dioxide, and water, representing complete oxidation of the carbon skeleton [30]. Hydrogen atom migration and tunneling effects play important roles in the low-energy decomposition pathways [30].

The thermal stability can be enhanced through various strategies including complexation with inorganic matrices or incorporation into polymer networks [36] [37]. These approaches increase the decomposition onset temperature and modify the degradation pathway by providing alternative reaction channels and stabilizing interactions [36] [37].

XLogP3

0.8

Wikipedia

Tert-Butyl [(1R)-3-oxocyclopentyl]carbamate

Dates

Last modified: 08-16-2023

Explore Compound Types